

Benchmarking the performance of Leualacin (Levofloxacin) derivatives against parent compound

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Compound of Interest		
Compound Name:	Leualacin	
Cat. No.:	B1674780	Get Quote

Performance Benchmark: Leualacin (Levofloxacin) Derivatives Versus Parent Compound

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of various **Leualacin** (levofloxacin) derivatives against the parent compound. The analysis focuses on antibacterial and cytotoxic activities, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and mechanistic pathway diagrams are included to facilitate a deeper understanding and aid in future research and development.

Antibacterial Activity

The antibacterial efficacy of levofloxacin and its derivatives is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.

Data Summary: Minimum Inhibitory Concentrations (MIC)



The following tables summarize the in vitro antibacterial activity of various levofloxacin derivatives compared to the parent compound against a panel of Gram-positive and Gramnegative bacteria.

Table 1: Antibacterial Activity of N-Substituted Thienylethyl Levofloxacin Derivatives

Compoun d	S. aureus ATCC 25923	S. epidermi dis ATCC 12228	B. subtilis ATCC 6633	E. coli ATCC 25922	P. aerugino sa ATCC 27853	K. pneumoni ae ATCC 10031
Levofloxaci n	0.25	0.5	0.25	0.12	1	0.25
Derivative 6a	0.19	0.39	0.19	3.12	6.25	3.12
Derivative 6b	0.78	1.56	0.39	1.56	6.25	6.25
Derivative 6e	0.04	0.09	0.04	6.25	25	12.5
Derivative 6h	0.04	0.09	0.04	12.5	50	25
Derivative 6i	0.09	0.19	0.09	25	100	50
N- desmethyl levofloxaci n	1	2	1	4	16	8

MIC values are presented in μ g/mL. Data sourced from a study on novel levofloxacin derivatives.[1][2] Highlighted values indicate superior activity compared to Levofloxacin.

Table 2: Antibacterial Activity of Levofloxacin-Peptide Conjugates



Compound	MRSA	Klebsiella pneumoniae
Levofloxacin	2	4
Levofloxacin-Q (inactive derivative)	>128	>128
[R4W4K]-Levofloxacin Conjugate	32	128
[R4W4K]-Levofloxacin-Q Conjugate	8	32

MIC values are presented in μ g/mL. Data sourced from a study on levofloxacin-peptide conjugates.[3]

Cytotoxic Activity

Recent research has explored the repositioning of levofloxacin derivatives as potential anticancer agents. Their cytotoxic activity is often evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Data Summary: Half-Maximal Inhibitory Concentrations (IC50)

The following table presents the cytotoxic activity of newly synthesized levofloxacin derivatives against various human cancer cell lines.

Table 3: Cytotoxic Activity of Levofloxacin Derivatives Against Cancer Cell Lines



Compound	MCF-7 (Breast Cancer)	Hep3B (Liver Cancer)	L-SR (Leukemia)
Levofloxacin	>100	>100	>100
Etoposide (Reference)	4.52	6.23	3.14
Derivative 3c	1.40	0.43	9.81
Derivative 4b	12.30	2.15	15.40
Derivative 5	1.40	3.77	0.96
Derivative 7	25.60	4.12	21.30
Derivative 8	31.20	5.67	18.90
Derivative 13a	15.80	8.79	3.12
Derivative 13c	22.40	6.45	11.70

IC50 values are presented in μ M. Data sourced from a study on levofloxacin derivatives as potential anticancer agents.[4][5] Highlighted values indicate the most potent activity for each cell line.

Experimental Protocols Antibacterial Susceptibility Testing: Agar Dilution Method

The Minimum Inhibitory Concentrations (MICs) of the synthesized derivatives and the parent compound were determined using the conventional agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of twofold dilutions are then made to achieve the desired final concentrations.
- Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 50°C. The antimicrobial solutions are added to the agar to achieve the final target concentrations and poured into sterile petri dishes. A control plate with no antimicrobial agent is also prepared.



- Inoculum Preparation: Bacterial strains are cultured overnight and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Cytotoxicity Assay: MTT Assay

The cytotoxic effects of the levofloxacin derivatives on cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The percentage of cell viability is calculated relative to untreated control
 cells, and the IC50 value is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways



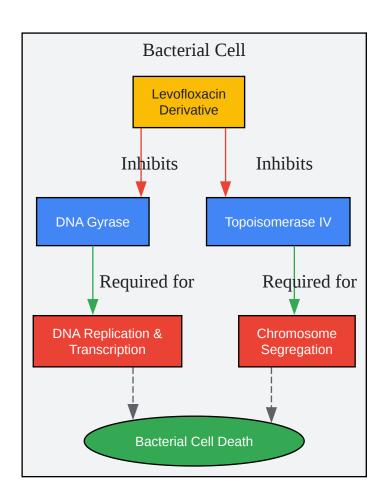
Levofloxacin and its derivatives exert their biological effects by targeting topoisomerase enzymes, which are crucial for DNA replication, transcription, and repair.

Antibacterial Mechanism

In bacteria, levofloxacin primarily inhibits two essential enzymes: DNA gyrase and topoisomerase IV.[6][7][8]

- DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
- Topoisomerase IV: This enzyme is responsible for decatenating the newly replicated circular chromosomes, allowing for their segregation into daughter cells.

The inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in bacterial cell death.



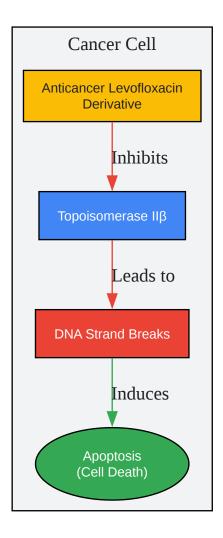


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Antibacterial Mechanism of Levofloxacin.

Anticancer Mechanism

Certain levofloxacin derivatives have been shown to exhibit anticancer activity by targeting human topoisomerase II beta (Topo II β), an enzyme involved in managing DNA topology during replication and transcription in cancer cells. Inhibition of Topo II β leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA damage and the induction of apoptosis (programmed cell death).



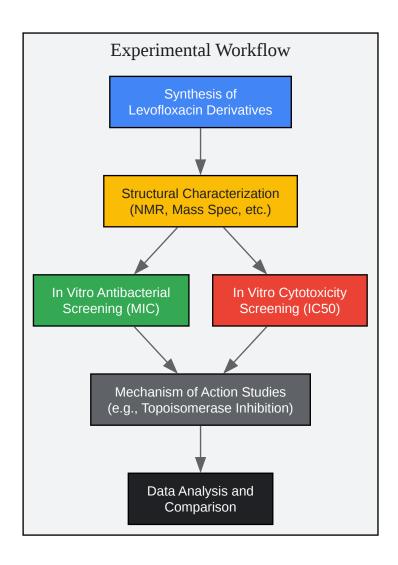
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Anticancer Mechanism of Levofloxacin Derivatives.



Experimental Workflow

The general workflow for the synthesis and evaluation of novel levofloxacin derivatives is outlined below.



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General Experimental Workflow.

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